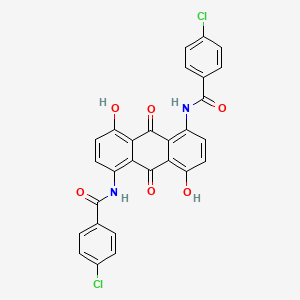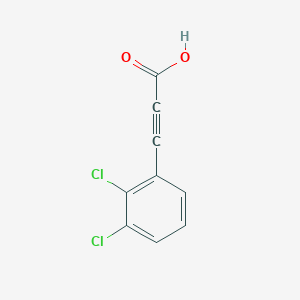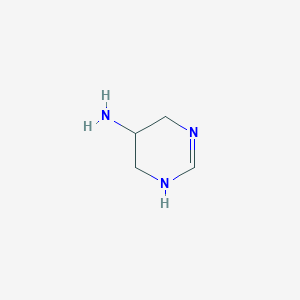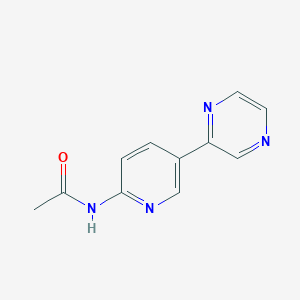
N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide is a compound that belongs to the class of amides It is characterized by the presence of a pyrazine ring and a pyridine ring, which are connected through an acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different conditions . The reaction typically takes place in toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . This method is advantageous due to its mild and metal-free conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the development of greener and more sustainable methods is an ongoing area of research.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: TBHP in toluene is commonly used for oxidation reactions.
Reduction: Hydrogenation reactions can be performed using hydrogen gas and a suitable catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amides.
Wissenschaftliche Forschungsanwendungen
N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share a similar structure but lack the pyrazine ring.
Imidazo[1,2-a]pyridines: These compounds have a fused ring system and different biological properties.
The uniqueness of this compound lies in its specific combination of the pyrazine and pyridine rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10N4O |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
N-(5-pyrazin-2-ylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H10N4O/c1-8(16)15-11-3-2-9(6-14-11)10-7-12-4-5-13-10/h2-7H,1H3,(H,14,15,16) |
InChI-Schlüssel |
JLTSAFCQTMGFDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC=C(C=C1)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



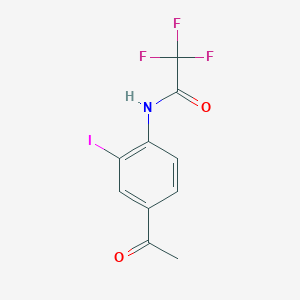
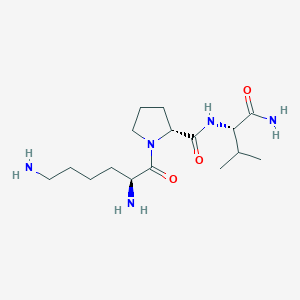
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)

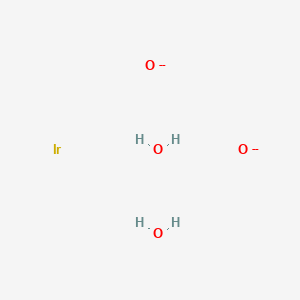

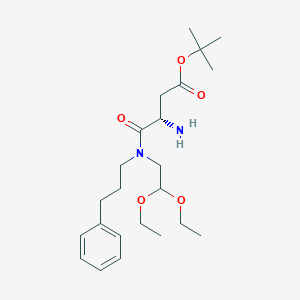
![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)
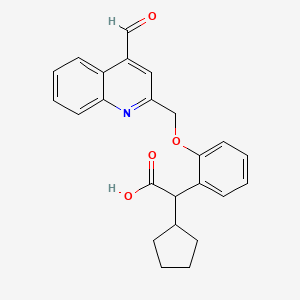
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
